
2-Methylindazole-3,6-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylindazole-3,6-dicarbaldehyde is a chemical compound with the CAS Number: 2092000-88-7 . It has a molecular weight of 188.19 and its IUPAC name is 2-methyl-2H-indazole-3,6-dicarbaldehyde .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H8N2O2 . The InChI code for this compound is 1S/C10H8N2O2/c1-12-10(6-14)8-3-2-7(5-13)4-9(8)11-12/h2-6H,1H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 188.19 and a molecular formula of C10H8N2O2 . The compound should be stored in a refrigerated environment .Applications De Recherche Scientifique
Non-Linear Optic Applications
Compounds derived from similar heterocyclic structures have been investigated for their potential in non-linear optic applications. For instance, novel push-pull benzothiazole derivatives with reverse polarity have been synthesized, showcasing expected non-linear optical properties studied by the EFISH method, indicating the relevance of such compounds in optical technologies (Hrobárik, Sigmundová, & Zahradník, 2004).
Antioxidant and Antihyperglycemic Agents
Certain coumarin derivatives containing pyrazole and indenone rings have been synthesized and exhibited significant antioxidant and antihyperglycemic activities. These findings suggest the potential of structurally related compounds in developing treatments for oxidative stress and diabetes (Kenchappa et al., 2017).
Viscosity Dependent and Aggregation Induced Emissions
A series of push–pull chromophoric extended styryls, synthesized from precursors involving carbaldehyde functionalities, exhibited aggregation-induced emission with enhanced fluorescence intensity. These compounds can be utilized as fluorescence molecular rotors for viscosity sensing, showing the versatility of indazole derivatives in sensor technologies (Telore, Satam, & Sekar, 2015).
Magnetic Properties of Complexes
The use of carbaldehyde oxime ligands in nickel(II) chemistry has led to the synthesis of new clusters with interesting structural and magnetic properties. These findings contribute to the field of coordination chemistry and magnetic materials, indicating the potential of indazole derivatives in designing magnetic materials (Escuer, Vlahopoulou, & Mautner, 2011).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been developed for luminescence sensing of benzaldehyde and its derivatives. These complexes demonstrate the application of indazole-related compounds in creating sensitive and selective sensors for chemical detection (Shi, Zhong, Guo, & Li, 2015).
Safety and Hazards
The safety data sheet for a similar compound, Methyl indole-7-carboxylate, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Propriétés
IUPAC Name |
2-methylindazole-3,6-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-12-10(6-14)8-3-2-7(5-13)4-9(8)11-12/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWPRHUYVYFVMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
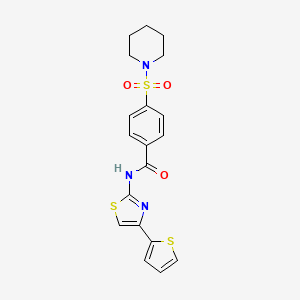
![N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide](/img/structure/B2965906.png)
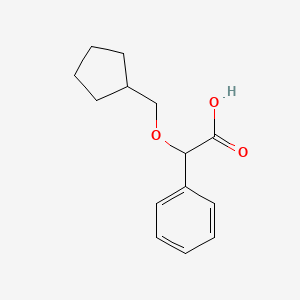
![methyl 3-carbamoyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2965908.png)
![N-(2-Fluorophenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2965909.png)
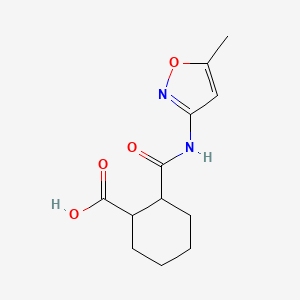
![2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine](/img/structure/B2965915.png)
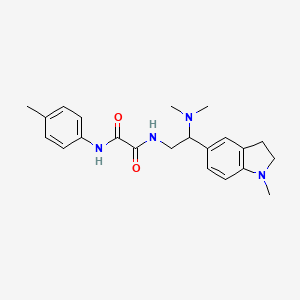
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2965919.png)

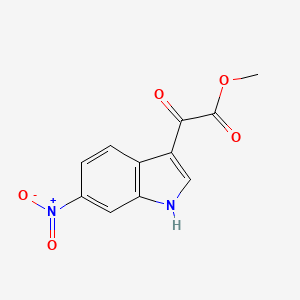
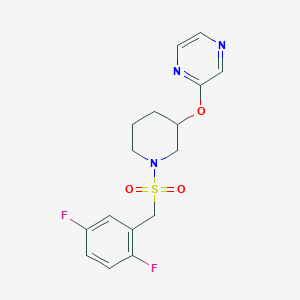
![Rel-(3aR,6aS)-6a-methoxyhexahydro-3aH-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B2965924.png)
![ethyl 3-carbamoyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2965925.png)
